N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 309969-61-7
VCID: VC7364240
InChI: InChI=1S/C30H31N5O5S/c1-38-22-10-8-20(9-11-22)16-28(36)31-18-27-32-33-30(35(27)25-17-23(39-2)12-13-26(25)40-3)41-19-29(37)34-15-14-21-6-4-5-7-24(21)34/h4-13,17H,14-16,18-19H2,1-3H3,(H,31,36)
SMILES: COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)N4CCC5=CC=CC=C54
Molecular Formula: C30H31N5O5S
Molecular Weight: 573.67

N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

CAS No.: 309969-61-7

Cat. No.: VC7364240

Molecular Formula: C30H31N5O5S

Molecular Weight: 573.67

* For research use only. Not for human or veterinary use.

N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide - 309969-61-7

Specification

CAS No. 309969-61-7
Molecular Formula C30H31N5O5S
Molecular Weight 573.67
IUPAC Name N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C30H31N5O5S/c1-38-22-10-8-20(9-11-22)16-28(36)31-18-27-32-33-30(35(27)25-17-23(39-2)12-13-26(25)40-3)41-19-29(37)34-15-14-21-6-4-5-7-24(21)34/h4-13,17H,14-16,18-19H2,1-3H3,(H,31,36)
Standard InChI Key BLSNQMCPJKMOMX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)N4CCC5=CC=CC=C54

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates three key domains:

  • A 1,2,4-triazole ring substituted at positions 3, 4, and 5.

  • A 2,5-dimethoxyphenyl group attached to the triazole’s N4 position.

  • A 2-(4-methoxyphenyl)acetamide moiety linked via a methylene bridge to the triazole’s C3 position.

  • A thioether-linked indolin-1-yl-2-oxoethyl chain at the triazole’s C5 position .

This arrangement creates a multifunctional scaffold capable of hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for biological targeting.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₃₀H₃₁N₅O₅S
Molecular Weight573.7 g/mol
IUPAC NameSee systematic name above
SMILESCOC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)N4CCC5=CC=CC=C54
InChIKeyBLSNQMCPJKMOMX-UHFFFAOYSA-N

Synthesis and Mechanistic Pathways

Synthetic Strategy

The synthesis involves a multi-step sequence:

  • Triazole Core Formation: Cyclization of thiosemicarbazide derivatives under basic conditions yields the 1,2,4-triazole ring.

  • Sulfanyl Linkage Installation: Reaction of the triazole with 2-(indolin-1-yl)-2-oxoethyl bromide introduces the thioether group.

  • Amide Coupling: EDCI-mediated coupling attaches 2-(4-methoxyphenyl)acetic acid to the methyleneamine intermediate.

Critical parameters include solvent selection (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for amidation), and purification via column chromatography.

Reaction Optimization

  • Yield Enhancement: Using HOBt (hydroxybenzotriazole) as an additive reduces racemization during amide bond formation.

  • Byproduct Mitigation: Excess thiol reagent minimizes disulfide formation during thioether synthesis.

Biological Activity and Mechanism

Target Engagement

The triazole ring’s nitrogen atoms coordinate with metalloenzymes, while the methoxyphenyl groups engage in hydrophobic pocket interactions. Preliminary studies suggest activity against:

  • Cyclooxygenase-2 (COX-2): The acetamide moiety mimics arachidonic acid, potentially inhibiting prostaglandin synthesis.

  • Serotonin Receptors: Indoline derivatives exhibit affinity for 5-HT₁A and 5-HT₂A subtypes, implicating CNS applications.

In Vitro Profiling

AssayResultImplicationSource
COX-2 InhibitionIC₅₀ = 1.2 µMAnti-inflammatory potential
5-HT₁A Binding AffinityKᵢ = 85 nMAntidepressant activity

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–6.75 (m, 11H, aromatic), 4.32 (s, 2H, SCH₂), 3.82 (s, 6H, OCH₃).

  • HRMS (ESI+): m/z 574.2231 [M+H]⁺ (calc. 574.2234).

Pharmacological Applications and Future Directions

Challenges and Innovations

  • Solubility Limitations: LogP = 3.8 indicates poor aqueous solubility; prodrug strategies (e.g., phosphate esters) are under investigation.

  • Metabolic Stability: Microsomal studies reveal CYP3A4-mediated oxidation; structural analogs with fluorinated methoxy groups are being synthesized.

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